Propanedinitrile, pyrazinyl-
Description
Overview of Pyrazine-Substituted Nitriles in Organic Synthesis and Heterocyclic Chemistry
Pyrazine-substituted nitriles are a class of organic compounds that have garnered considerable attention in organic synthesis and heterocyclic chemistry. The pyrazine (B50134) ring, an electron-deficient aromatic system, coupled with the electron-withdrawing nitrile groups, imparts unique reactivity to these molecules. This makes them valuable intermediates for synthesizing a variety of heterocyclic compounds. researchgate.net
In organic synthesis, these compounds serve as key precursors. smolecule.com The nitrile groups are highly reactive and can participate in a wide array of chemical transformations, including reductions to amines, hydrolysis to carboxylic acids, and cycloaddition reactions. smolecule.com This versatility allows for the construction of complex molecular architectures. For instance, nitriles are utilized in the synthesis of functionally substituted isoxazoles, pyrazoles, and other condensed heterocyclic systems. researchgate.net The synthesis of tetra-substituted pyrazines from alkyl-substituted nitriles has been achieved through one-pot catalytic methods, demonstrating the utility of nitriles in constructing the pyrazine core itself. mdpi.com
The pyrazine moiety is a common feature in medicinal chemistry and materials science. Its presence in a molecule can facilitate π-stacking interactions and influence the compound's electronic properties. Pyrazine derivatives are investigated for a wide range of biological activities, and the introduction of nitrile substituents can modulate these properties. researchgate.net Furthermore, donor-acceptor systems based on pyrazine derivatives are being explored for their applications in organic electronics. acs.org The synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives through multi-component reactions highlights an efficient approach to creating diverse pyrazine-based nitrile libraries for further investigation. nih.gov
Historical Context and Initial Research on Pyrazinyl-Propanedinitrile Architectures
The study of pyrazine derivatives has a long history, with early work focusing on their natural occurrence and basic synthesis. researchgate.net Pyrazines are found in nature as flavor components in foods and as pheromones in insects. researchgate.net The synthesis of substituted pyrazines has been a subject of interest for many decades, with various classical methods being developed. mdpi.com
Specific research into pyrazinyl-propanedinitrile architectures appears to have gained traction with the broader exploration of nitriles in heterocyclic synthesis. A key method for creating a related structure, 2-(3-chloropyrazin-2-yl)propanedinitrile (B13901529), involves the aromatic nucleophilic substitution of 2,3-dichloropyrazine (B116531) with malononitrile (B47326). This reaction was notably reported by Pilarski and Foks in 1981 and 1982. This work provided a foundational method for attaching a propanedinitrile (malononitrile) group to a pyrazine ring.
Early investigations into the reactions of malononitrile and its derivatives with various reagents laid the groundwork for their use in creating complex heterocyclic systems. beilstein-journals.org For example, the condensation of malononitrile with hydrazine (B178648) to form aminopyrazoles was reported as early as 1884. beilstein-journals.org While not directly involving a pre-formed pyrazine ring, these early studies on the reactivity of the propanedinitrile moiety were crucial for later developments in synthesizing more complex structures like pyrazinyl-propanedinitriles. The development of methods for synthesizing substituted pyrazines from iminodiacetonitrile (B147120) derivatives also contributed to the available synthetic toolbox. google.com
Scope and Research Objectives Pertaining to Propanedinitrile, pyrazinyl-
Current research on Propanedinitrile, pyrazinyl- and its derivatives is driven by their potential applications in several fields, primarily medicinal chemistry and materials science. The primary objectives of this research can be summarized as follows:
Development of Novel Pharmaceuticals: A significant focus is on using pyrazinyl-propanedinitrile as a scaffold for new therapeutic agents. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities. researchgate.net The unique structure of Propanedinitrile, pyrazinyl- allows it to interact with various biological targets. ontosight.ai Research is directed towards synthesizing and evaluating derivatives for potential anticancer, antimicrobial, and neuroprotective effects. ontosight.ai For example, a 5-amino-1-pyrazinyl-3-carboxamidopyrazole derivative has shown potential as a broad-spectrum antibacterial agent. beilstein-journals.org
Synthesis of Advanced Materials: The electronic properties of the pyrazine ring make these compounds interesting for materials science. Research objectives include the development of novel dyes, polymers, and other functional materials. nbinno.com The high reactivity of the nitrile groups is advantageous for creating polymers and modifying existing ones. nbinno.comresearchgate.net The potential for these molecules to form donor-acceptor systems also makes them candidates for use in organic electronics. acs.org
Exploration as a Chemical Intermediate: Propanedinitrile, pyrazinyl- serves as a versatile intermediate for synthesizing more complex organic molecules. smolecule.com Research aims to explore its reactivity and develop new synthetic methodologies. This includes its use in multi-component reactions to build molecular diversity efficiently and its role as a precursor for agrochemicals and other industrial chemicals. nih.gov
The table below summarizes some key properties and research applications of a representative pyrazinyl-propanedinitrile derivative, highlighting the focus of current research.
The following table outlines the synthesis of a related pyrazinyl dicarbonitrile derivative, showcasing a typical experimental approach in this area of research.
Structure
3D Structure
Properties
CAS No. |
89876-63-1 |
|---|---|
Molecular Formula |
C7H4N4 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-pyrazin-2-ylpropanedinitrile |
InChI |
InChI=1S/C7H4N4/c8-3-6(4-9)7-5-10-1-2-11-7/h1-2,5-6H |
InChI Key |
AAMJQIORFMOARQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C(C#N)C#N |
Canonical SMILES |
C1=CN=C(C=N1)C(C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Propanedinitrile, Pyrazinyl and Its Structural Analogues
Direct Synthesis of Propanedinitrile, pyrazinyl- via Aromatic Nucleophilic Substitution
The primary route for the synthesis of propanedinitrile, pyrazinyl- and its substituted variants is the nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-deficient nature of the pyrazine (B50134) ring, which facilitates the attack of nucleophiles. rsc.orgresearchgate.net The reaction typically involves the displacement of a halide from a halopyrazine by the malononitrile (B47326) anion.
Reaction of Dihalogenated Pyrazines with Malononitrile
A well-documented method for producing a close structural analogue, 2-(3-chloropyrazin-2-yl)propanedinitrile (B13901529), involves the reaction of 2,3-dichloropyrazine (B116531) with malononitrile. researchgate.netnih.gov This reaction proceeds via a highly selective monosubstitution of one chlorine atom. The malononitrile, a potent C-nucleophile, attacks the electron-deficient pyrazine ring, leading to the displacement of a chloride ion. This specific reaction provides a foundational methodology that can be adapted for the synthesis of the parent compound, propanedinitrile, pyrazinyl-, by starting with a monohalogenated pyrazine such as 2-chloropyrazine (B57796). The reaction of 2-chloropyrazine with the sodamide-activated malononitrile anion in liquid ammonia (B1221849) has been noted to yield 2-aminopyrazine (B29847) and 2-cyanoimidazole, indicating the complexity and potential for rearrangement in such reactions. scribd.com
The general reaction scheme for the synthesis of a substituted pyrazinyl propanedinitrile is depicted below:
Reaction Scheme: Synthesis of 2-(3-Chloropyrazin-2-yl)propanedinitrile
2,3-Dichloropyrazine + Malononitrile → 2-(3-Chloropyrazin-2-yl)propanedinitrile + KCl
Catalyst/Solvent: K₂CO₃/DMSO
This reaction highlights the regioselective nature of the substitution, where one of the two equivalent chlorine atoms is replaced by the malononitrile group.
Optimization of Reaction Conditions and Reagent Selection
The efficiency and yield of the SNAr reaction are highly dependent on the chosen reaction conditions. Key parameters that require careful optimization include the solvent system, the nature of the basic catalyst, and the reaction temperature.
The choice of solvent is critical for facilitating the SNAr reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free and highly reactive. Dimethyl sulfoxide (B87167) (DMSO) is a commonly employed solvent for this type of reaction. Its polar nature effectively stabilizes the anionic intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. Other polar aprotic solvents like N,N-dimethylformamide (DMF) could also be utilized. thieme-connect.de
A base is required to deprotonate malononitrile, which has acidic methylene (B1212753) protons (pKa ≈ 11), to generate the highly nucleophilic malononitrile carbanion. The choice of base can significantly impact the reaction rate and selectivity.
Potassium Carbonate (K₂CO₃): This is a moderately strong inorganic base that is frequently used in these syntheses. It is effective in deprotonating malononitrile to initiate the nucleophilic attack on the dihalogenated pyrazine. Its use in DMSO at elevated temperatures (e.g., 60 °C) has been shown to give good conversion.
Other Bases: Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide could also be employed to ensure complete deprotonation of malononitrile, potentially allowing for lower reaction temperatures or shorter reaction times. However, the use of very strong bases can sometimes lead to side reactions.
The following table summarizes the key reaction parameters for the synthesis of the analogue, 2-(3-chloropyrazin-2-yl)propanedinitrile.
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | 2,3-Dichloropyrazine | Activated substrate for nucleophilic aromatic substitution. |
| Nucleophile | Malononitrile | Active methylene compound that forms a potent carbanion. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates malononitrile to generate the active nucleophile. |
| Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent that stabilizes the anionic intermediate. |
| Temperature | ~60 °C (333 K) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | ~4 hours | Time required for significant product formation. |
Synthesis of Pyrazinyl-Propanedinitrile Derivatives and Analogues
Further structural diversity can be introduced by modifying the pyrazine ring of propanedinitrile, pyrazinyl- or its precursors. These functionalization strategies are crucial for creating a library of compounds for various applications.
Functionalization Strategies on the Pyrazine Ring
The pyrazine ring can be functionalized using a variety of modern synthetic methods. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. rsc.orgepo.orgresearchgate.netrsc.org
Suzuki Coupling: This palladium-catalyzed reaction can be used to introduce aryl or vinyl substituents onto the pyrazine ring. For instance, a chloropyrazinyl propanedinitrile derivative could be coupled with various boronic acids to form C-C bonds. Microwave irradiation has been shown to accelerate these reactions significantly. rsc.org
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, onto the pyrazine core, further expanding the structural diversity. rsc.org
C-H Functionalization: Direct C-H activation is an increasingly important strategy that avoids the need for pre-halogenated substrates. Iron-catalyzed C-H arylation has been successfully applied to electron-deficient heterocycles like pyrazine, coupling them with arylboronic acids. nih.gov Ruthenium-catalyzed C-H arylation has also been demonstrated for diphenylpyrazine derivatives. mdpi.com These methods could potentially be applied to directly functionalize the C-H bonds of a pre-formed propanedinitrile, pyrazinyl- molecule.
Nucleophilic Substitution of Other Groups: The chlorine atom on an intermediate like 2-(3-chloropyrazin-2-yl)propanedinitrile is itself susceptible to further nucleophilic substitution, allowing for the introduction of amines, alkoxides, or thiolates to generate a wide array of trisubstituted pyrazine derivatives.
The following table outlines potential functionalization reactions on a pyrazinyl propanedinitrile scaffold.
| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference Principle |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ / Pd catalyst | Aryl group | rsc.org |
| Heck Coupling | Alkene / Pd catalyst | Alkenyl group | rsc.org |
| Sonogashira Coupling | Alkyne / Pd/Cu catalyst | Alkynyl group | rsc.org |
| C-H Arylation | Ar-B(OH)₂ / Fe or Ru catalyst | Aryl group | nih.govmdpi.com |
| Nucleophilic Substitution | Amines (R₂NH) | Amino group (-NR₂) | scribd.com |
Multicomponent Reaction Pathways Involving Dinitrile Precursors
Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like pyrazinyl-propanedinitrile and its analogues in a single step from three or more starting materials. These reactions are characterized by high atom economy and operational simplicity, making them powerful tools in modern organic synthesis.
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, typically involving the reaction of an active methylene compound, such as malononitrile, with a carbonyl group. wikipedia.org This reaction can be the initial step in a tandem sequence, where the resulting α,β-unsaturated product acts as an acceptor for a subsequent Michael addition. nih.gov This sequence is a powerful method for constructing highly functionalized acyclic and heterocyclic systems. nih.govresearchgate.net
A relevant pathway involves a one-pot, three-component reaction between an aldehyde, malononitrile, and a suitable nitrogen-containing binucleophile. For example, the reaction of ninhydrin (B49086) (a cyclic diketone), malononitrile, and various diamines in water has been shown to produce complex heterocyclic structures. rsc.org Initially, a Knoevenagel condensation occurs between ninhydrin and malononitrile. rsc.org The resulting adduct is then attacked by a diamine, leading to a cascade of reactions that includes cyclization to form a pyrazine ring fused to the original structure, yielding indenoquinoxaline derivatives. rsc.org This demonstrates how a dinitrile precursor can be incorporated into a fused pyrazine system via a Knoevenagel condensation-initiated cascade.
Another strategy involves the reaction of aldehydes, malononitrile, and other nucleophiles like 3-methyl-1H-pyrazol-5-ol. In this pseudo-five-component reaction, two equivalents of a pyrazole (B372694) intermediate first undergo a Knoevenagel condensation with an aldehyde, which is then followed by a Michael addition to form a bis-pyrazole derivative. nih.gov While not forming a pyrazine ring directly, this illustrates the common Knoevenagel-Michael sequence involving dinitrile precursors.
| Step | Reactants | Intermediate/Product | Description |
| 1. Knoevenagel Condensation | Aldehyde/Ketone + Malononitrile | α,β-Unsaturated Dinitrile (Enone) | A weakly basic catalyst facilitates the condensation to form a Michael acceptor. wikipedia.org |
| 2. Michael Addition | α,β-Unsaturated Dinitrile + Nucleophile | Michael Adduct | A second nucleophile attacks the electron-deficient double bond. nih.govnih.gov |
| 3. Cyclization/Rearrangement | Michael Adduct | Final Heterocyclic Product | Intramolecular reactions lead to the formation of a stable ring system. nih.govrsc.org |
Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures from simple precursors in a single operation, which is highly desirable for efficiency and sustainability. beilstein-journals.org Dinitrile precursors are valuable building blocks in cascade reactions designed to produce fused heterocyclic systems containing a pyrazine ring.
One notable example is the post-Ugi cascade methodology for synthesizing pyrazole-pyrazines. researchgate.net This catalyst-free, one-pot reaction combines multiple components to rapidly build the fused heterocyclic core. researchgate.net Such MCRs are highly effective for creating libraries of complex polyheterocycles. beilstein-journals.orgresearchgate.net
The synthesis of imidazo[1,2-a]pyrazines, a class of fused pyrazine heterocycles, can be achieved through the condensation of a 2-aminopyrazine with a substituted α-halo ketone, followed by cyclization. nih.gov Modifications of this approach, such as reacting 2-aryl-2-hydroxy amines with aminopyrazine precursors, can yield 3-aryl substituted imidazo[1,2-a]pyrazines. nih.gov While not starting directly from a loose dinitrile, the synthesis of pyrazine-containing fused rings often involves intermediates where nitrile groups could be present or introduced. For instance, the condensation of diaminomaleonitrile (B72808) with 1,2-dicarbonyl compounds is a primary route to substituted pyrazines, which can then undergo further cyclization reactions to form fused systems. vulcanchem.com
Furthermore, the synthesis of quinoxaline (B1680401) (benzopyrazine) derivatives, which are fused pyrazine systems, often relies on the condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds. nih.gov The strategic use of dinitrile-containing precursors in related multicomponent reactions can lead to highly substituted and complex fused pyrazines. For example, a three-component reaction of ninhydrin, malononitrile, and aryl diamines yields 2-(11H-indeno[1,2-b]quinoxalin-11-ylidene)malononitrile, a complex fused system formed in a single step. rsc.org
Exploration of Green Chemistry Approaches in Pyrazine-Nitrile Synthesis
Green chemistry principles are increasingly being applied to the synthesis of nitrogen-containing heterocycles to reduce environmental impact, improve safety, and increase efficiency. The synthesis of pyrazines and their nitrile derivatives is an area where such approaches have shown significant promise. tandfonline.comresearchgate.net
Key green strategies include the use of environmentally benign solvents, alternative energy sources, and novel catalytic systems. Water is an ideal green solvent, and its use has been demonstrated in the three-component synthesis of indenoquinoxaline derivatives from ninhydrin, malononitrile, and diamines at room temperature without a catalyst. rsc.org Similarly, water has been used as a medium for Knoevenagel condensation and Michael addition sequences to create other nitrile derivatives. rsc.org
The use of biocatalysts or readily available, non-toxic natural catalysts is another hallmark of green chemistry. An innovative approach uses onion extract as a natural acid catalyst for the synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines, offering good to excellent yields at room temperature. ajgreenchem.com This method is cost-effective, simple, and environmentally friendly. ajgreenchem.com
Developing one-pot synthesis routes is also a key aspect of green chemistry as it reduces waste from intermediate workup and purification steps. tandfonline.comresearchgate.net Many modern syntheses of complex pyrazines are designed as one-pot procedures. researchgate.nettandfonline.com Additionally, replacing traditional heavy metal catalysts with more sustainable alternatives, such as manganese-based pincer complexes, for reactions like the dehydrogenative coupling to form pyrazines, represents a move towards greener chemical production. nih.gov
| Green Chemistry Principle | Application in Pyrazine-Nitrile Synthesis | Example/Reference |
| Use of Benign Solvents | Replacing volatile organic compounds (VOCs) with water or ethanol. | Catalyst-free synthesis of indenoquinoxalines in water. rsc.org |
| Atom Economy | Designing multicomponent and cascade reactions where most atoms from the reactants are incorporated into the final product. | One-pot synthesis of pyrazole-pyrazines via post-Ugi cascade. researchgate.net |
| Use of Renewable Feedstocks/Catalysts | Employing catalysts derived from natural sources. | Onion extract as a catalyst for pyrazine synthesis. ajgreenchem.com |
| Catalysis | Using non-toxic, recyclable, or highly efficient catalysts to minimize waste. | Manganese pincer complexes for dehydrogenative coupling. nih.gov |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Room temperature synthesis of pyrazine derivatives using onion extract. ajgreenchem.com |
Future Research Directions and Emerging Challenges for Propanedinitrile, Pyrazinyl
Development of Highly Efficient and Sustainable Synthetic Routes
The development of green and efficient synthetic pathways to Propanedinitrile, pyrazinyl- is a foundational challenge. Current synthetic strategies often rely on classical condensation reactions, which may involve harsh conditions or the use of hazardous reagents. Future research should prioritize the development of more sustainable methods.
Key Research Objectives:
Catalytic Approaches: Exploration of novel catalysts, including organocatalysts and transition-metal catalysts, to facilitate the synthesis under milder conditions with higher atom economy.
Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.
Biocatalysis: Investigating enzymatic routes for the synthesis could provide highly selective and environmentally benign alternatives to traditional chemical methods.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Organocatalysis | Metal-free, lower toxicity, mild reaction conditions. | Catalyst stability and recyclability. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, ease of scalability. | Initial setup costs, potential for clogging. |
| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. | Enzyme stability, substrate scope limitations. |
Exploration of Novel and Underexplored Reactivity Pathways
The malononitrile (B47326) group in Propanedinitrile, pyrazinyl- is a versatile functional handle for a variety of chemical transformations. researchgate.net The electron-withdrawing nature of the pyrazine (B50134) ring is expected to influence the reactivity of the adjacent dinitrile moiety, opening up avenues for novel chemical transformations.
Areas for Future Investigation:
Cyclization Reactions: The dinitrile group can participate in a range of cyclization reactions to form diverse heterocyclic systems, such as pyrazoles, pyridines, and pyrimidines. rsc.orgresearchgate.net
Knoevenagel Condensation: The active methylene (B1212753) group is a prime candidate for Knoevenagel condensation reactions with various aldehydes and ketones, leading to the synthesis of a wide array of functionalized alkenes. researchgate.net
Multicomponent Reactions: Designing one-pot multicomponent reactions involving Propanedinitrile, pyrazinyl- could provide rapid access to complex molecular architectures.
Integration of Advanced Computational Modeling for Predictive Material and Molecular Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like Propanedinitrile, pyrazinyl-, thereby guiding experimental efforts. The application of advanced computational models can accelerate the discovery of new materials and molecules with desired functionalities.
Future Computational Studies Should Focus On:
Density Functional Theory (DFT) Calculations: To elucidate the electronic structure, reactivity, and spectroscopic properties of Propanedinitrile, pyrazinyl- and its derivatives.
Molecular Dynamics (MD) Simulations: To understand the intermolecular interactions and self-assembly behavior, which is crucial for the design of functional materials.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict the biological activities of derivatives for applications in medicinal chemistry.
| Computational Method | Predicted Properties | Potential Applications |
| DFT | Electronic structure, reactivity indices, spectroscopic data. | Rational design of catalysts and reactive intermediates. |
| MD Simulations | Intermolecular forces, conformational analysis, diffusion. | Design of self-assembling materials and drug-receptor interactions. |
| QSAR | Biological activity, toxicity. | Virtual screening of compound libraries for drug discovery. |
Harnessing Propanedinitrile, pyrazinyl- in the Development of Next-Generation Functional Materials
The unique electronic properties conferred by the pyrazine ring, combined with the versatile chemistry of the malononitrile group, make Propanedinitrile, pyrazinyl- a promising building block for advanced functional materials.
Potential Material Applications:
Organic Electronics: The electron-accepting nature of the pyrazine and dinitrile groups suggests potential applications in organic semiconductors, photovoltaics, and light-emitting diodes (OLEDs).
Nonlinear Optics (NLO): The push-pull electronic structure that can be engineered into its derivatives makes it a candidate for NLO materials. researchgate.net
Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, enabling the construction of novel porous materials for gas storage and catalysis.
Deeper Mechanistic Understanding of Bio-molecular Interactions and Chemical Biology Applications
Pyrazine derivatives are found in numerous biologically active compounds and natural products. mdpi.com The introduction of the dinitrile group could lead to novel biological activities. Understanding the interactions of Propanedinitrile, pyrazinyl- with biological targets is a key area for future research.
Research Directions in Chemical Biology:
Enzyme Inhibition: The dinitrile moiety can act as a Michael acceptor or a coordinating group for metal ions in enzyme active sites, suggesting potential as an enzyme inhibitor.
Fluorescent Probes: Modification of the molecular structure could lead to the development of fluorescent probes for sensing biologically relevant ions and molecules.
Medicinal Chemistry: The pyrazine core is a well-established scaffold in medicinal chemistry. smolecule.com Derivatives of Propanedinitrile, pyrazinyl- could be synthesized and screened for a range of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.
Addressing Scalability and Industrial Relevance of Synthetic Methodologies
For any potential application to be realized, the synthesis of Propanedinitrile, pyrazinyl- must be scalable and economically viable. A significant challenge will be to translate laboratory-scale syntheses into robust industrial processes.
Key Considerations for Industrial Scale-Up:
Cost-Effectiveness: The starting materials and reagents should be readily available and inexpensive.
Process Safety: A thorough evaluation of the reaction hazards is necessary to ensure safe industrial production.
Purification: The development of efficient and scalable purification methods is crucial for obtaining high-purity material.
Waste Reduction: Adherence to the principles of green chemistry to minimize waste generation and environmental impact is paramount.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for pyrazinyl-propanedinitrile derivatives?
Pyrazinyl-propanedinitrile derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, arylpiperazine derivatives can react with nitrile-containing precursors under controlled temperatures (e.g., reflux in ethanol or dichloromethane) . Purification often involves normal-phase chromatography using solvents like ethyl acetate and dichloromethane . Key considerations include pH control to avoid side reactions and the use of inert atmospheres to stabilize reactive intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing pyrazinyl-propanedinitrile structures?
- X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for refining crystal structures, especially for small molecules. Data collection requires high-resolution diffraction patterns, and refinement involves validating bond lengths/angles against established databases .
- Mass spectrometry (MS) and NMR : High-resolution MS confirms molecular formulas, while <sup>13</sup>C/<sup>1</sup>H NMR identifies nitrile (-C≡N) and pyrazinyl ring proton environments.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data for pyrazinyl-propanedinitrile compounds?
Discrepancies often arise from disordered crystal packing or twinning. Strategies include:
- Using SHELXD for robust phase determination in twinned crystals .
- Cross-validating with DFT calculations to optimize molecular geometry and compare with experimental bond parameters.
- Applying ORTEP-3 to visualize thermal ellipsoids and assess positional uncertainty in the crystal lattice .
Q. What experimental approaches are recommended for probing the reactivity of the nitrile groups in pyrazinyl-propanedinitrile?
- Kinetic studies : Monitor nucleophilic additions (e.g., with amines or thiols) under varying temperatures/pH to derive rate constants.
- Isotopic labeling : Use <sup>15</sup>N-labeled reagents to trace reaction pathways via <sup>15</sup>N NMR.
- Electrochemical analysis : Cyclic voltammetry can reveal redox-active behavior of the nitrile groups in coordination chemistry applications.
Q. How should researchers design experiments to explore the biological activity of pyrazinyl-propanedinitrile derivatives?
- In vitro assays : Test antimicrobial activity via broth microdilution (measuring MIC/MBC values) or anticancer potential using cell viability assays (e.g., MTT).
- Structure-activity relationship (SAR) studies : Modify substituents on the pyrazinyl ring (e.g., halogens, electron-donating groups) and correlate changes with bioactivity data.
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock to prioritize synthesis candidates.
Methodological Challenges
Q. What strategies mitigate challenges in crystallizing pyrazinyl-propanedinitrile derivatives?
- Solvent screening : Use combinatorial crystallization trials with polar solvents (e.g., DMSO, acetonitrile) to improve lattice stability.
- Additive-assisted crystallization : Introduce co-crystallizing agents like crown ethers to stabilize molecular conformations.
- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth.
Q. How can researchers validate the purity of pyrazinyl-propanedinitrile compounds post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
